3-Chloro-5-(3-chloropyridin-2-yl)pyridazine
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Overview
Description
3-Chloro-5-(3-chloropyridin-2-yl)pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms in a six-membered ring structure. This compound is part of the pyridazine family, which is known for its wide range of pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-chloropyridin-2-yl)pyridazine typically involves the reaction of 3-chloropyridine with hydrazine hydrate under specific conditions. The reaction is carried out at elevated temperatures, usually around 130°C, and the product is then purified through crystallization from isopropanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-chloropyridin-2-yl)pyridazine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce pyridazinone derivatives, while reduction reactions may yield dihydropyridazine compounds .
Scientific Research Applications
3-Chloro-5-(3-chloropyridin-2-yl)pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-chloropyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-5-(3-chloropyridin-2-yl)pyridazine include other pyridazine derivatives such as:
Pyridazinone: Known for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Pyridaben: An acaricide used in agriculture to control mites and other pests.
Norflurazon: A herbicide used to control weeds in various crops.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine atoms and pyridazine ring structure, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C9H5Cl2N3 |
---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
3-chloro-5-(3-chloropyridin-2-yl)pyridazine |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-2-1-3-12-9(7)6-4-8(11)14-13-5-6/h1-5H |
InChI Key |
PHENPOJCEJDBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=NN=C2)Cl)Cl |
Origin of Product |
United States |
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